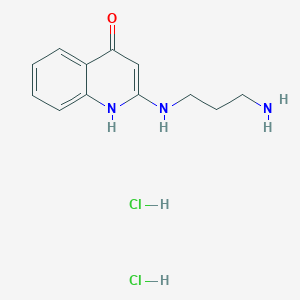

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Aminopropylamino)ethanol” is a laboratory chemical used in the synthesis of substances . It’s also known as "N-(2-Hydroxyethyl)trimethylenediamine" . It’s an inhibitor of the mammalian glycogen debranching enzyme and is used as a photographic development accelerator .

Molecular Structure Analysis

The molecular formula for “2-(3-Aminopropylamino)ethanol” is C5H14N2O . The molecular weight is 118.18 g/mol .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(3-Aminopropylamino)ethanol” include a refractive index of n20/D 1.486, a boiling point of 250-252 °C (lit.), and a density of 1.007 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Applications

Research demonstrates that derivatives of 2-quinolones, including compounds synthesized from 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride, exhibit antimicrobial and anti-inflammatory properties. These compounds have been synthesized and characterized, showing promising biological activity in preliminary screenings (Kumar, Fernandes, & Kumar, 2014).

Anticancer Activity

Several studies have focused on the anticancer potential of derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride. For instance, new anilino-3H-pyrrolo[3,2-f]quinoline derivatives have shown high antiproliferative activity against cancer cells by interacting with DNA and inhibiting topoisomerase II, a key enzyme in DNA replication and cell division (Via, Gia, Gasparotto, & Ferlin, 2008).

Neurotropic Activity

The neurotropic activity of certain derivatives has been explored, with compounds demonstrating significant impact on motor activity in animal models. This suggests potential applications in treating neurological disorders or exploring neuropharmacological effects (Zaliznaya, Varenichenko, Farat, & Markov, 2020).

Photovoltaic and Electronic Applications

Derivatives of 2-(3-aminopropylamino)-1H-quinolin-4-one dihydrochloride have been used in the development of organic–inorganic photodiodes, demonstrating the potential for applications in solar energy conversion and electronic devices. These studies highlight the versatility of quinoline derivatives in materials science, particularly in fabricating devices that exhibit photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mécanisme D'action

Target of Action

The primary target of 2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine metabolism in Plasmodium species . This makes DHODH an attractive target for antimalarial drug design .

Mode of Action

this compound interacts with DHODH, inhibiting the enzyme and abolishing parasite growth in blood culture . The compound was identified through a large-scale phenotypic screen against cultured parasites .

Biochemical Pathways

The inhibition of DHODH by this compound affects the pyrimidine metabolism pathway in Plasmodium species . This disruption leads to the abolition of parasite growth in blood culture .

Pharmacokinetics

The compound was designed with the goal of improving potency as well as the general pharmacokinetic and toxicological profiles .

Result of Action

The result of the action of this compound is the inhibition of parasite growth in blood culture . This is achieved through the inhibition of DHODH, an enzyme involved in pyrimidine metabolism .

Action Environment

It’s worth noting that the compound was designed with the goal of improving its general pharmacokinetic and toxicological profiles .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(3-aminopropylamino)-1H-quinolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12;;/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSLNLALQWJKBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)

![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)

![3-(3,5-dimethyl-4-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazol-1-yl)-6-phenylpyridazine](/img/structure/B2724157.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione](/img/structure/B2724163.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)

![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)